molecular formula C7H16Cl2N2O2 B2606763 rac-methyl (2R,3R)-3-methylpiperazine-2-carboxylate dihydrochloride CAS No. 2460740-57-0

rac-methyl (2R,3R)-3-methylpiperazine-2-carboxylate dihydrochloride

Cat. No.: B2606763
CAS No.: 2460740-57-0
M. Wt: 231.12
InChI Key: CNZYVCIQDFLHIU-BNTLRKBRSA-N
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Description

rac-methyl (2R,3R)-3-methylpiperazine-2-carboxylate dihydrochloride: is a chemical compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (2R,3R)-3-methylpiperazine-2-carboxylate dihydrochloride typically involves the reaction of appropriate piperazine derivatives with methylating agents under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. The product is then purified through crystallization or other purification techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (2R,3R)-3-methylpiperazine-2-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituent introduced.

Scientific Research Applications

rac-methyl (2R,3R)-3-methylpiperazine-2-carboxylate dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of rac-methyl (2R,3R)-3-methylpiperazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rac-methyl (2R,3R)-2-methylpiperidine-3-carboxylate
  • rac-methyl (2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylate hydrochloride
  • rac-methyl (2R,3R)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride

Uniqueness

rac-methyl (2R,3R)-3-methylpiperazine-2-carboxylate dihydrochloride is unique due to its specific structural features and the presence of the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl (2R,3R)-3-methylpiperazine-2-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c1-5-6(7(10)11-2)9-4-3-8-5;;/h5-6,8-9H,3-4H2,1-2H3;2*1H/t5-,6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZYVCIQDFLHIU-BNTLRKBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCN1)C(=O)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](NCCN1)C(=O)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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